molecular formula C23H22N2O3 B2563125 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide CAS No. 921773-51-5

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide

Cat. No.: B2563125
CAS No.: 921773-51-5
M. Wt: 374.44
InChI Key: BEAZJBLNMVRZET-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure combining a 1-naphthamide core with a 1-ethyl-2-oxoindolin (oxindole) moiety, linked via an ethoxy-substituted amide bridge. The naphthalene component is a privileged structure in medicinal chemistry, known to be incorporated into various bioactive molecules and serving as a key scaffold in the development of antimicrobial, anticancer, and anti-inflammatory agents . The oxindole ring system is a well-recognized pharmacophore in drug discovery. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for high-throughput screening in biological assays to investigate novel therapeutic pathways. Its structure suggests potential for interaction with various enzymatic targets. Specific applications and mechanisms of action are an active area of investigation. Handling should adhere to strict safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-3-25-19-11-10-17(13-16(19)14-21(25)26)24-23(27)22-18-8-6-5-7-15(18)9-12-20(22)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAZJBLNMVRZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide typically involves a multi-step process. The initial step often includes the preparation of the indolinone derivative, followed by the introduction of the ethoxy group and the naphthamide moiety. Common synthetic routes may involve the use of reagents such as ethyl iodide, naphthoyl chloride, and various catalysts to facilitate the reactions. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide with structurally related 2-oxoindoline derivatives:

Compound Name Key Substituents/Features Hypothesized Properties/Biological Relevance Reference
This compound 2-ethoxy (naphthamide), 1-ethyl (indolinone), 5-amide High lipophilicity; potential kinase inhibition
Compound 18 () 2-hydroxy (acetamide), naphthalen-1-yl, 3-ylidene Reduced lipophilicity; possible antioxidant activity
Compound M () Naphthalen-1-ylamino-ethyl, 3-ylidene Enhanced π-π interactions; solubility challenges
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () Methoxy (indole and phenyl), oxoacetamide Electron-donating groups; potential photostability

Key Observations

Substituent Effects: The ethoxy group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the hydroxy group in Compound 18 (logP ~2.1), which may improve cellular uptake . The ethyl group on the indolinone (vs. methyl or hydrogen in other derivatives) may optimize steric complementarity with hydrophobic enzyme pockets.

Biological Activity :

  • Compounds with naphthamide/naphthalene groups (e.g., Compound M) often exhibit stronger binding to aromatic-rich kinase domains via π-π stacking, suggesting similar mechanisms for the target compound .
  • Methoxy substituents () correlate with enhanced stability but reduced metabolic clearance compared to ethoxy groups .

Synthetic Accessibility :

  • The ethoxy-naphthamide linkage may require milder reaction conditions than the triazole-containing Compound 2-T , though specific synthetic data are unavailable.

Biological Activity

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide is a synthetic organic compound that has gained attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This compound includes an ethoxy group, an indolinone moiety, and a naphthamide core, which contribute to its reactivity and interaction with biological systems.

The compound's IUPAC name is 2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide, with a molecular formula of C23H22N2O3. The InChI representation is as follows:

InChI 1S C23H22N2O3 c1 3 25 19 11 10 17 13 16 19 14 21 25 26 24 23 27 22 18 8 6 5 7 15 18 9 12 20 22 28 4 2 h5 13H 3 4 14H2 1 2H3 H 24 27 \text{InChI 1S C23H22N2O3 c1 3 25 19 11 10 17 13 16 19 14 21 25 26 24 23 27 22 18 8 6 5 7 15 18 9 12 20 22 28 4 2 h5 13H 3 4 14H2 1 2H3 H 24 27 }

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is believed to modulate various biochemical pathways, which could lead to therapeutic effects in different biological contexts. The exact molecular targets and pathways are still under investigation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds within the indolinone family. While specific data on this compound is limited, related compounds have shown significant inhibition against various bacterial strains. For instance, compounds derived from indolinone structures have demonstrated notable activity against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. For example, similar indolinone derivatives have been studied for their potential as inhibitors of cholinesterases and other enzymes involved in metabolic pathways. These activities suggest that this compound could have applications in treating conditions related to enzyme dysregulation.

Comparative Analysis

To better understand the potential of this compound, it can be compared with other compounds featuring similar structures:

Compound NameStructureBiological Activity
N-(1-Ethyl-2-Oxoindolin-5-Yl)-2,3-DimethoxybenzamideStructureAntibacterial, Enzyme Inhibition
N-(1-Ethyl-2-Oxoindolin-5-Yl)-3,4-DimethylbenzenesulfonamideStructureAntibacterial

These comparisons highlight the diversity in biological activities among structurally similar compounds.

Case Studies

While direct case studies specifically focusing on 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-y-l)-1-naphthamide are scarce, research on related compounds provides insights into its potential applications:

  • Antibacterial Studies : Research has indicated that compounds with similar indolinone frameworks exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
  • Enzymatic Inhibition : Studies exploring the inhibition of acetylcholinesterase by related compounds suggest potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide?

  • Methodology :

  • Step 1 : Begin with functionalization of the naphthalene core. Introduce the ethoxy group via nucleophilic substitution using 1-naphthol derivatives, K₂CO₃ as a base, and ethylating agents (e.g., ethyl bromide) in DMF at room temperature .
  • Step 2 : Construct the indolin-2-one moiety through cyclization of a suitable precursor (e.g., 5-aminoindole derivatives) using acetic anhydride under reflux conditions to form the oxo group .
  • Step 3 : Couple the ethoxy-naphthamide and indolinone fragments via amide bond formation. Use coupling agents like EDCI/HOBt in anhydrous dichloromethane .
    • Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy protons at δ ~1.4 ppm, indolinone carbonyl at δ ~170 ppm).
  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal structure determination. Refine data using Olex2 or similar software to resolve bond lengths/angles .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
    • Validation : Cross-reference spectral data with computational predictions (DFT) to resolve ambiguities .

Q. How should researchers purify intermediates with low solubility?

  • Methodology :

  • Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/n-hexane).
  • For oily products (common in naphthamide intermediates), employ silica gel column chromatography with a polar eluent (e.g., 10% MeOH in CH₂Cl₂) .

II. Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of ethoxy-naphthamide and indolinone fragments?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize reactive intermediates.
  • Catalysis : Evaluate Pd-mediated cross-coupling or microwave-assisted synthesis to reduce side reactions.
  • Kinetic Analysis : Use in-situ IR or HPLC to monitor coupling efficiency and adjust stoichiometry .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

  • Methodology :

  • Multi-Technique Validation : Compare NMR chemical shifts with DFT calculations (B3LYP/6-31G* level). Adjust computational models for solvent effects (e.g., PCM for DMSO).
  • Crystallographic Cross-Check : Validate bond geometries via X-ray data to identify discrepancies in torsional angles or hydrogen bonding .

Q. How can computational modeling predict the compound’s photophysical properties?

  • Methodology :

  • TD-DFT : Calculate excited-state transitions (e.g., S₀→S₁) to predict UV-Vis absorption/emission. Compare with experimental data from phosphorescence spectra in EPA at 77 K .
  • Solvatochromism Studies : Simulate solvent effects on emission maxima using COSMO-RS.

Q. What experimental designs address challenges in analyzing excited-state properties?

  • Methodology :

  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to study triplet-state lifetimes.
  • Low-Temperature Studies : Conduct phosphorescence measurements in glassy matrices (e.g., ethanol at 77 K) to minimize thermal quenching .

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